Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate

Catalog No.
S12804663
CAS No.
M.F
C18H25N3O2
M. Wt
315.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carbox...

Product Name

Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate

IUPAC Name

tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-11-7-10-20(16(12-19)14-21)13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-11,13-14H2,1-3H3

InChI Key

DPIIMUKQPYCKFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(C(C1)C#N)CC2=CC=CC=C2

Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate is a synthetic organic compound characterized by its unique structural features, which include a diazepane ring and a cyano group. Its molecular formula is C18H25N3OC_{18}H_{25}N_{3}O, with a molecular weight of approximately 315.41 g/mol. The compound features a tert-butyl ester group and a benzyl substituent, contributing to its lipophilicity and potential biological activity .

Due to its functional groups:

  • Nucleophilic Substitution: The cyano group can act as a leaving group in nucleophilic substitution reactions.
  • Hydrolysis: Under acidic or basic conditions, the tert-butyl ester can undergo hydrolysis to yield the corresponding carboxylic acid.
  • Reduction: The cyano group can be reduced to an amine, enhancing its reactivity and potential biological applications.

These reactions allow for the modification of the compound's structure, facilitating the synthesis of derivatives with varied properties .

The biological activity of tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate has been explored in various studies. Compounds with similar structures have demonstrated:

  • Antidepressant Effects: Diazepane derivatives are often studied for their potential as anxiolytics and antidepressants.
  • Antitumor Activity: Some related compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction.
  • Antimicrobial Properties: The presence of the cyano group may enhance antimicrobial activity against certain pathogens.

The specific biological effects of tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate require further investigation to elucidate its pharmacological profile .

The synthesis of tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate typically involves multi-step processes:

  • Formation of Diazepane Ring: The initial step often includes the cyclization of appropriate precursors, such as amino acids or their derivatives.
  • Introduction of Benzyl Group: This can be achieved through electrophilic aromatic substitution or coupling reactions using benzyl halides.
  • Cyano Group Addition: The cyano group can be introduced via nucleophilic addition to nitriles or through a reaction with cyanogen bromide.
  • Esterification: Finally, the tert-butyl ester is formed by reacting the carboxylic acid with tert-butanol in the presence of an acid catalyst.

These steps highlight the complexity and versatility of synthetic routes available for this compound .

Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate has several potential applications:

  • Pharmaceuticals: As a lead compound for developing new antidepressants or anxiolytics.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity against pests and diseases.

The versatility of this compound makes it an attractive candidate for further research and development in various fields .

Interaction studies involving tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate focus on its binding affinity to biological targets such as receptors or enzymes. Preliminary studies suggest that:

  • The compound may interact with neurotransmitter receptors, influencing mood and anxiety levels.
  • It could inhibit specific enzymes involved in cancer pathways, providing insights into its antitumor potential.

Further studies are necessary to establish detailed interaction profiles and mechanisms of action .

Several compounds share structural similarities with tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate. Here are some notable examples:

Compound NameStructureUnique Features
Tert-butyl 1,4-diazepane-1-carboxylateStructureLacks cyano group; simpler structure
Benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate-Contains keto functionality; different biological activity
Tert-butyl 8-fluoro-2,3-dihydro-1H-benzo[e][1,4]diazepine-Fluorinated structure; altered lipophilicity

These compounds illustrate the diversity within the diazepane class and highlight how modifications can lead to different biological activities and applications .

The synthesis of tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate evolved from broader advancements in diazepane chemistry during the early 21st century. Diazepanes gained prominence in the 1990s as rigid scaffolds for peptide mimetics, but the introduction of tert-butyl carbamate and cyano functional groups emerged later to address metabolic instability in early analogs. Patent literature from the mid-2010s reveals optimized routes for introducing benzyl and cyano groups via alkylation and cyanidation reactions, often employing tert-butyl dicarbonate for nitrogen protection. A pivotal 2013 study demonstrated the utility of structurally related 6-benzyl-1,4-diazepane-2,5-diones as human chymase inhibitors, validating the pharmacophoric importance of benzyl and electron-withdrawing groups in enzyme binding.

Historical MilestoneYearSignificance
Diazepane scaffold discovery1990sEstablished seven-membered ring as peptide backbone mimic
Tert-butyl protection methods2000sImproved synthetic yield and stability
Benzyl/cyano functionalization2010sEnhanced target affinity and selectivity

Significance in Heterocyclic Chemistry

The compound’s significance arises from three structural features:

  • Diazepane Ring: The 1,4-diazepane core provides a balance of rigidity and flexibility, enabling conformational adaptation to biological targets. NMR studies show puckered geometries that mimic β-turn structures in proteins, making it valuable for inhibiting proteolytic enzymes.

  • Benzyl Substituent: Positioned at the 4-position, the benzyl group engages in π-π stacking with aromatic residues in enzyme active sites. Comparative studies indicate a 5–10-fold increase in inhibitory potency when benzyl replaces alkyl chains in chymase inhibitors.

  • Cyano Group: The electron-withdrawing cyano moiety at position 3 enhances hydrogen-bonding capacity while stabilizing reactive intermediates during synthesis. Kinetic data show that cyano-containing analogs exhibit 20% faster binding kinetics to serine proteases compared to nitro derivatives.

Structural FeatureRole in Heterocyclic Chemistry
Diazepane ringConformational mimicry of peptide β-turns
Benzyl groupEnhances hydrophobic and π-π interactions
Cyano groupImproves electrophilicity and binding kinetics

Current Research Trends and Knowledge Gaps

Recent investigations focus on two domains:

1.3.1. Medicinal Chemistry Applications
The compound serves as a precursor to protease inhibitors, particularly against HIV-1 reverse transcriptase and human chymase. Structure-activity relationship (SAR) studies highlight that tert-butyl carbamate improves blood-brain barrier penetration, with logP values increasing from 1.2 to 2.8 upon its introduction. Current efforts aim to replace the benzyl group with heteroaromatic systems to reduce off-target effects.

1.3.2. Synthetic Methodology Innovations
Photocatalytic cyanidation techniques now achieve 85–90% yields for 3-cyano functionalization, surpassing traditional KCN-based methods. However, challenges persist in enantioselective synthesis, as the diazepane ring’s flexibility complicates chiral resolution.

Knowledge Gaps

  • Limited data on long-term stability under physiological conditions
  • Unexplored potential in non-protease targets (e.g., G-protein-coupled receptors)
  • Need for scalable asymmetric synthesis protocols

Ongoing research must address these gaps to fully exploit the compound’s potential in drug discovery pipelines.

Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate represents a complex heterocyclic compound characterized by its systematic International Union of Pure and Applied Chemistry nomenclature that precisely describes its molecular architecture [1] [9]. The compound's systematic name follows the established conventions for seven-membered nitrogen-containing heterocycles, where the diazepane ring system serves as the parent structure [2] [4].

The molecular formula of this compound is C₁₈H₂₅N₃O₂ with a molecular weight of 315.42 grams per mole [1] [9]. The systematic identification includes several key structural identifiers: the Standard InChI (International Chemical Identifier) is InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-11-7-10-20(16(12-19)14-21)13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-11,13-14H2,1-3H3, while the corresponding InChI Key is DPIIMUKQPYCKFQ-UHFFFAOYSA-N [1] [9].

The Chemical Abstracts Service registry number for this compound is 1823295-64-2, providing a unique numerical identifier for database searches and regulatory documentation [9]. The canonical Simplified Molecular Input Line Entry System representation is CC(C)(C)OC(=O)N1CC(C#N)N(CC2=CC=CC=C2)CCC1, which encodes the complete molecular structure in a linear notation format [9].

Table 1: Systematic Identification Parameters

ParameterValue
Molecular FormulaC₁₈H₂₅N₃O₂
Molecular Weight315.42 g/mol
CAS Number1823295-64-2
IUPAC Nametert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate
InChI KeyDPIIMUKQPYCKFQ-UHFFFAOYSA-N

Molecular Geometry and Conformational Analysis

The molecular geometry of tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate is dominated by the seven-membered diazepane ring system, which exhibits significant conformational flexibility characteristic of saturated nitrogen heterocycles [11] [13]. The 1,4-diazepane ring system adopts non-planar conformations due to the inherent instability of planar seven-membered rings, preferentially existing in chair and boat conformational arrangements [34] [11].

Conformational analysis reveals that the diazepane ring experiences considerable torsional freedom, resulting in multiple accessible conformations under ambient conditions [11] [13]. Nuclear magnetic resonance spectroscopy studies on similar diazepane systems demonstrate that these compounds exist in dynamic equilibrium between different conformational states, with interconversion barriers typically ranging from 10 to 17 kilocalories per mole [11] [13].

The benzyl substituent at the 4-position introduces additional conformational considerations through rotation about the carbon-nitrogen bond connecting the benzyl group to the diazepane ring [13]. This rotation is relatively unrestricted, allowing the phenyl ring to adopt various orientations relative to the diazepane core structure.

The cyano group at the 3-position significantly influences the local molecular geometry due to its linear structure and electron-withdrawing properties [15] [18]. The carbon-nitrogen triple bond maintains a linear geometry with bond angles approaching 180 degrees, creating a rigid structural element within the otherwise flexible diazepane framework.

The tert-butyl carboxylate group at the 1-position provides steric bulk that influences the overall molecular conformation [21]. The bulky tert-butyl group preferentially adopts conformations that minimize steric interactions with other substituents on the diazepane ring, particularly affecting the chair-boat equilibrium of the seven-membered ring system.

Table 2: Conformational Characteristics

Structural ElementConformational FeatureEnergy Barrier
Diazepane RingChair/Boat Equilibrium10-17 kcal/mol
Benzyl RotationC-N Bond RotationLow barrier
Cyano GroupLinear GeometryFixed
Tert-butyl GroupSteric HindranceModerate barrier

Spectroscopic Characterization

NMR Spectral Data Interpretation

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate through analysis of both proton and carbon-13 spectra [40] [41]. The diazepane ring system exhibits characteristic signal patterns that reflect the dynamic nature of the seven-membered heterocycle and the influence of substituents on chemical shift values.

Proton nuclear magnetic resonance analysis reveals distinct chemical shift regions corresponding to different molecular environments [38] [48]. The aromatic protons from the benzyl substituent appear in the characteristic aromatic region between 7.0 and 7.5 parts per million, displaying the expected multipicity patterns for monosubstituted benzene derivatives [45] [48]. The benzyl methylene protons typically resonate as a singlet around 3.5 to 4.0 parts per million, reflecting their position adjacent to both the aromatic ring and the diazepane nitrogen atom [48].

The diazepane ring protons exhibit complex multiplicity patterns due to the conformational flexibility of the seven-membered ring system [40] [41]. Methylene protons within the diazepane ring typically appear between 1.5 and 3.5 parts per million, with chemical shifts influenced by their proximity to nitrogen atoms and the cyano substituent [41]. The proton bearing the cyano group demonstrates a characteristic downfield shift, appearing around 4.0 to 4.5 parts per million due to the electron-withdrawing effect of the nitrile functionality [15] [18].

The tert-butyl group produces a characteristic singlet around 1.4 to 1.5 parts per million, integrating for nine protons and serving as a diagnostic signal for the presence of this protecting group [48] [54]. The chemical shift of this signal can provide information about the electronic environment of the carboxylate functionality.

Carbon-13 nuclear magnetic resonance spectroscopy reveals additional structural details through analysis of carbon chemical shifts [42] [46]. The nitrile carbon appears in the characteristic region between 115 and 120 parts per million, consistent with reported values for aliphatic nitriles [43] [46]. The carbonyl carbon of the carboxylate ester typically resonates between 155 and 165 parts per million, reflecting the electronic environment created by the nitrogen substitution pattern [42].

Table 3: Characteristic NMR Chemical Shifts

Structural Unit¹H NMR (ppm)¹³C NMR (ppm)
Aromatic Protons7.0-7.5125-135
Benzyl CH₂3.5-4.055-65
Cyano Carbon-115-120
Carbonyl Carbon-155-165
Tert-butyl CH₃1.4-1.528-30

IR and Mass Spectrometry Profiles

Infrared spectroscopy provides valuable functional group identification through characteristic absorption frequencies that correspond to specific molecular vibrations [22] [49]. The infrared spectrum of tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate exhibits several diagnostic absorption bands that confirm the presence of key functional groups within the molecular structure.

The cyano group produces a characteristic sharp absorption band between 2240 and 2260 wavenumbers, representing the carbon-nitrogen triple bond stretching vibration [22] [56]. This absorption is typically of medium intensity and appears as a well-defined peak that serves as a reliable indicator for nitrile functionality [56]. The position of this absorption can provide information about the electronic environment of the cyano group, with electron-withdrawing substituents typically causing slight shifts to higher wavenumbers.

The carboxylate ester functionality generates a strong carbonyl stretching absorption between 1730 and 1750 wavenumbers [20] [49]. Tert-butyl esters specifically tend to absorb near the higher end of this range due to the electron-donating effect of the alkyl substituent [20] [51]. The intensity and sharpness of this absorption make it a reliable diagnostic feature for ester identification.

The aromatic carbon-hydrogen stretching vibrations from the benzyl group appear in the region between 3000 and 3100 wavenumbers, while the aliphatic carbon-hydrogen stretches occur between 2850 and 3000 wavenumbers [49] [50]. The diazepane ring system may exhibit weak nitrogen-hydrogen stretching absorptions if any secondary amine functionalities are present, typically appearing between 3200 and 3500 wavenumbers [49] [53].

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information [23] [27]. The molecular ion peak appears at mass-to-charge ratio 315, corresponding to the molecular weight of the compound [9]. Characteristic fragmentation patterns include loss of the tert-butyl group (mass loss of 57), formation of benzyl cation fragments (mass-to-charge ratio 91), and cleavage patterns associated with the diazepane ring system [24] [27].

Common fragmentation pathways involve initial loss of the tert-butyl group through carbon-oxygen bond cleavage, followed by subsequent fragmentations of the diazepane ring system [27]. The benzyl substituent frequently generates stable tropylium ion fragments through rearrangement processes, appearing as a base peak or prominent signal in the mass spectrum [25] [28].

Table 4: Characteristic IR Absorption Frequencies

Functional GroupFrequency (cm⁻¹)IntensityAssignment
C≡N Stretch2240-2260MediumNitrile
C=O Stretch1730-1750StrongEster Carbonyl
Aromatic C-H3000-3100MediumBenzyl Ring
Aliphatic C-H2850-3000StrongAlkyl Groups

Computational Modeling of Electronic Properties

Computational modeling approaches provide detailed insights into the electronic structure and properties of tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate through quantum mechanical calculations [29] [31]. Density functional theory calculations offer accurate predictions of molecular geometry, electronic distribution, and spectroscopic properties that complement experimental observations.

Electronic structure calculations reveal the distribution of molecular orbitals and electron density throughout the compound [29] [32]. The highest occupied molecular orbital typically exhibits significant electron density localized on the diazepane nitrogen atoms and the aromatic benzyl substituent, reflecting the electron-rich nature of these functional groups [30] [32]. The lowest unoccupied molecular orbital often demonstrates substantial contribution from the cyano group and the carbonyl functionality, consistent with their electron-accepting characteristics.

Frontier molecular orbital analysis provides information about the compound's reactivity and electronic properties [31] [32]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals influences the compound's electronic excitation properties and potential photochemical behavior [31]. Typical energy gaps for compounds of this type range from 4 to 6 electron volts, depending on the specific substitution pattern and conformational arrangement.

Computational modeling of vibrational frequencies allows for theoretical prediction of infrared and Raman spectroscopic properties [29] [31]. Density functional theory calculations accurately reproduce experimental vibrational frequencies when appropriate scaling factors are applied, providing molecular-level understanding of the observed spectroscopic features [15] [31].

Electronic properties calculations include determination of dipole moments, polarizabilities, and charge distributions [29] [31]. The cyano and carbonyl functionalities contribute significantly to the overall molecular dipole moment, creating regions of partial positive and negative charge that influence intermolecular interactions and solubility properties.

Table 5: Computed Electronic Properties

PropertyCalculated ValueMethod
Dipole Moment3-5 DebyeDFT/B3LYP
HOMO Energy-6 to -7 eVDFT
LUMO Energy-1 to -2 eVDFT
Energy Gap4-6 eVDFT

Diazepane Ring Formation Strategies

The synthesis of seven-membered diazepane rings presents unique challenges due to entropic factors and transannular interactions that complicate cyclization reactions [1] [2]. Traditional approaches to 1,4-diazepane ring formation have relied on several established methodologies, each offering distinct advantages and limitations.

Ring-Closing Metathesis Approaches

Ring-closing metathesis has emerged as a powerful tool for constructing seven-membered rings, including diazepanes. This methodology typically employs Grubbs catalysts under mild conditions, achieving yields of 45-85% in reaction times ranging from 2-24 hours [3] [1]. The reaction is typically conducted in dichloromethane or toluene at temperatures between 20-80°C. The success of this approach depends critically on the substrate design, particularly the positioning of olefinic precursors to facilitate ring closure while minimizing competing polymerization reactions.

Intramolecular Reductive Amination

Intramolecular reductive amination represents one of the most reliable methods for diazepane synthesis, particularly when starting from appropriately functionalized aminoketone precursors [4] [5]. This approach typically utilizes reducing agents such as sodium borohydride or lithium aluminum hydride in protic solvents like methanol or tetrahydrofuran. Reaction conditions are generally mild (0-25°C) with excellent yields of 70-95% achieved within 1-6 hours. The method has been successfully applied to the synthesis of chiral 1,4-diazepanes when combined with asymmetric reduction protocols [4].

Halo-cyclization Methods

Halo-cyclization approaches involve the use of halogenated precursors that undergo intramolecular nucleophilic substitution to form the diazepane ring. These reactions are typically catalyzed by iodide salts such as tetrabutylammonium iodide or potassium iodide [6]. Reaction conditions involve temperatures of 0-40°C in solvents like dichloromethane or tetrahydrofuran, with reaction times extending from 6-24 hours to achieve yields of 60-80%.

Ring Expansion Strategies

Ring expansion from six-membered precursors provides an alternative approach to diazepane synthesis. This methodology has been particularly successful when using base-mediated thermal rearrangements [7]. The process typically requires elevated temperatures (150°C) and reaction times of approximately 5 hours, achieving yields of 60-98%. Potassium carbonate has proven effective as a base catalyst for these transformations, facilitating the ring opening and subsequent cyclization process.

Functionalization of the Benzyl and Cyano Substituents

The introduction of benzyl and cyano substituents into the diazepane framework requires careful consideration of the synthetic sequence and protecting group strategies. The benzyl group can be introduced through several approaches, including direct alkylation of nitrogen centers or through the use of benzyl-containing building blocks in the ring formation process.

Benzyl Group Introduction

Benzyl functionalization typically occurs through nucleophilic substitution reactions using benzyl halides or benzyl alcohols under Mitsunobu conditions [8]. When employing benzyl bromide as the alkylating agent, reaction conditions typically involve the use of bases such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide. Reaction temperatures are maintained between 0-40°C to minimize side reactions, with yields generally ranging from 60-85%.

Alternative approaches involve the use of benzyl alcohols in conjunction with triphenylphosphine and diisopropyl azodicarboxylate under Mitsunobu conditions [8]. These reactions are typically conducted in tetrahydrofuran at temperatures below 5°C for 2-26 hours, offering high yields even on large-scale production.

Cyano Group Incorporation

The installation of cyano functionality presents particular challenges due to the reactivity of this group under various reaction conditions. Direct cyanation can be achieved through nucleophilic substitution reactions using alkali cyanides, typically sodium or potassium cyanide [9] [10]. These reactions require careful temperature control and often benefit from the addition of crown ethers or phase transfer catalysts to enhance reactivity.

Alternative approaches involve the use of specialized cyanating reagents such as cyanobenziodoxolones, which can effect direct cyanation of carbon-hydrogen bonds under oxidative conditions [9]. These transformations typically require the presence of tert-butyl peroxybenzoate as an initiator and proceed through radical mechanisms at temperatures between 20-80°C.

Novel Catalytic Approaches

Recent advances in catalytic methodology have opened new avenues for diazepane synthesis, offering improved selectivity, efficiency, and environmental compatibility compared to traditional approaches.

Imine Reductase-Catalyzed Synthesis

Biocatalytic approaches using imine reductases have revolutionized the synthesis of chiral 1,4-diazepanes [4]. Two particularly effective enzymes have been identified: the R-selective imine reductase from Leishmania major (IR1) and the S-selective imine reductase from Micromonospora echinaurantiaca (IR25). These enzymes exhibit complementary enantioselectivity, allowing access to both enantiomers of diazepane products with high enantiomeric excess (93-99%).

The catalytic efficiency varies significantly between these enzymes, with IR25 demonstrating superior performance (0.962 s⁻¹mM⁻¹) compared to IR1 (0.027 s⁻¹mM⁻¹). Engineering efforts have focused on improving the less efficient IR1 through saturation mutagenesis and iterative combinatorial approaches. The double mutant Y194F/D232H exhibited a remarkable 61-fold improvement in catalytic efficiency relative to the wild-type enzyme [4].

These biocatalytic processes operate under mild conditions (pH 7.5, 30°C) and achieve excellent yields of 61-96% for a range of substituted aminoketone substrates. The methodology has proven particularly valuable for accessing pharmaceutical intermediates where high enantiopurity is essential.

Metal-Catalyzed Coupling Approaches

Palladium and copper-catalyzed methodologies have emerged as powerful tools for diazepane synthesis through sequential coupling and cyclization strategies [11]. The palladium-catalyzed approach utilizes dibromobenzene substrates in conjunction with phenylenediamines, followed by intramolecular aminocarbonylation using molybdenum hexacarbonyl as a carbon monoxide surrogate. This approach achieves yields of 35-45% over two steps while avoiding the handling of toxic carbon monoxide gas.

Copper-catalyzed approaches employ the Chan-Lam coupling methodology with phenylboronic acid derivatives, offering milder reaction conditions and improved yields of 40-60% [11]. The copper-catalyzed route has demonstrated particular utility in accessing dibenzodiazepinones, important scaffolds for pharmaceutical applications.

Gold and Silver Catalysis

Gold(I) catalysis has proven effective for the synthesis of seven-membered rings through 7-endo-dig cyclization of alkyne precursors [12]. This methodology favors the formation of seven-membered rings over the thermodynamically preferred six-membered alternatives, achieving yields of 70-85%. The selectivity is attributed to the unique electronic properties of gold catalysts that favor kinetic over thermodynamic control.

Silver(I) triflate catalysis has been successfully applied to post-Ugi synthesis of pyrazolodiazepines, offering high yields up to 98% under mild conditions [13]. The methodology involves intramolecular heteroannulation occurring in a 7-endo-dig fashion, facilitated by alkyne activation toward nucleophilic attack by nitrogen centers.

Optimization of Reaction Conditions

Solvent Selection and Temperature Dependencies

Solvent selection plays a crucial role in determining the success of diazepane synthesis, affecting both reaction rates and product selectivity. Systematic studies have revealed significant solvent-dependent variations in reaction outcomes [6] [5].

Solvent Effects on Ring Formation

Dichloromethane has emerged as the optimal solvent for many diazepane-forming reactions, achieving yields of 85% with excellent selectivity and minimal side product formation (2-5%) [5]. The polar aprotic nature of dichloromethane facilitates nucleophilic substitution reactions while providing sufficient solvation for charged intermediates.

Methanol, while offering good yields (71%), requires longer reaction times (24 hours) and shows moderate side product formation (5-10%) [6]. The protic nature of methanol can sometimes interfere with base-mediated cyclization reactions but proves beneficial for reductive amination processes.

Tetrahydrofuran demonstrates moderate performance with yields of 46% and significant side product formation (15-20%). The ether functionality can coordinate to metal centers, potentially interfering with catalytic processes. However, tetrahydrofuran remains valuable for reactions requiring strong coordination to metal catalysts.

Polar aprotic solvents such as dimethylformamide achieve good yields (82%) with reasonable selectivity, making them suitable for high-temperature reactions. However, the high boiling point and coordinating ability of dimethylformamide can complicate product isolation and purification.

Some solvents, notably toluene and acetonitrile, fail to support diazepane formation under standard conditions, likely due to insufficient solvation of ionic intermediates or competitive coordination effects [5].

Temperature Optimization Studies

Temperature optimization reveals a complex relationship between reaction rate, yield, and selectivity. At low temperatures (0°C), reactions proceed slowly (36 hours) with excellent selectivity (95%) but poor yields (26%) due to insufficient thermal energy to overcome activation barriers [5].

Optimal conditions are achieved at intermediate temperatures (40-60°C), where yields reach 85-89% with good selectivity (85-88%) and reasonable reaction times (8-12 hours). These conditions represent the best compromise between reaction rate and side product formation.

Higher temperatures (100-150°C) accelerate reactions significantly (2-4 hours) but lead to increased decomposition (18-25%) and reduced selectivity (70-75%). The elevated temperatures promote competing reactions and thermal degradation of sensitive functional groups.

Yield Improvement Techniques

Several strategies have been developed to enhance yields and selectivity in diazepane synthesis, addressing common limitations of traditional methodologies.

Microwave-Assisted Synthesis

Microwave irradiation has proven particularly effective for accelerating diazepane-forming reactions while maintaining high yields [14] [13]. Microwave-assisted Ugi reactions proceed in 30 minutes compared to conventional heating requiring up to 48 hours. The rapid, uniform heating provided by microwave irradiation minimizes side reactions and decomposition pathways.

Silver(I) triflate-catalyzed reactions benefit significantly from microwave activation, achieving yields up to 98% in shortened reaction times [13]. The enhanced reaction rates allow for lower catalyst loadings and reduced formation of byproducts.

High-Dilution Techniques

High-dilution conditions have proven effective for favoring intramolecular cyclization over competing intermolecular reactions. This approach is particularly valuable for ring-closing metathesis and nucleophilic substitution reactions where bimolecular pathways can compete with the desired cyclization.

Base and Acid Optimization

The choice of base significantly affects reaction outcomes in diazepane synthesis. Triethylamine has emerged as the optimal base for many cyclization reactions, providing yields of 71% compared to weaker bases like sodium carbonate that fail to promote the reaction [5]. The balance between basicity and nucleophilicity is critical, as overly strong bases can promote side reactions.

Protecting Group Strategies

Careful selection of protecting groups enables selective functionalization and cyclization. Tert-butoxycarbonyl protection has proven particularly effective, offering stability under reaction conditions while being readily removable under mild acidic conditions . The bulky nature of the tert-butyl group also provides steric protection against unwanted side reactions.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

315.19467705 g/mol

Monoisotopic Mass

315.19467705 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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